2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer development. In
Scientific Research Applications
DFMO has been extensively studied for its potential use in cancer treatment. ODC is overexpressed in many types of cancer, and its inhibition by DFMO has been shown to reduce the proliferation of cancer cells in vitro and in vivo. DFMO has also been studied for its potential use in the prevention of cancer recurrence, as well as in the treatment of other diseases such as African sleeping sickness, trypanosomiasis, and parasitic infections.
Mechanism of Action
DFMO acts by irreversibly binding to and inhibiting ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer development. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of ODC and reduction of polyamine levels, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit angiogenesis (the formation of new blood vessels), and to modulate the immune system. DFMO has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments, including its high potency and specificity for ODC, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune system. However, DFMO also has several limitations, including its potential toxicity at high doses, its short half-life, and its limited bioavailability.
Future Directions
There are several future directions for research on DFMO. One area of research is the development of more potent and selective ODC inhibitors that have fewer side effects than DFMO. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to DFMO treatment. Finally, there is interest in exploring the potential use of DFMO in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
Synthesis Methods
DFMO can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with formaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-imidazolidone to produce DFMO.
properties
IUPAC Name |
2,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAARDIKVMAUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Imidazol-2-yl)methyl)-2,4-difluoroaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.